molecular formula C21H20N2O3 B2602141 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide CAS No. 2034209-64-6

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide

Cat. No.: B2602141
CAS No.: 2034209-64-6
M. Wt: 348.402
InChI Key: FTKRYYKPGYEDKS-UHFFFAOYSA-N
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Description

The compound “N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .

Scientific Research Applications

Metabolic Pathway Analysis of HIV-1 Protease Inhibitors :Research into L-735,524, a compound structurally related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide, revealed its metabolism in human urine, identifying major pathways such as glucuronidation and N-depyridomethylation. This study, conducted by Balani et al. (1995), underscores the importance of metabolic profiling in developing potent HIV-1 protease inhibitors for clinical evaluation (Balani et al., 1995).

Heterocyclic Compound Synthesis for Biological Activity :Aniskova, Grinev, and Yegorova (2017) explored the synthesis of compounds based on reactions of 3-arylmethylidenefuran-2(3H)-ones, demonstrating the potential to create biologically active compounds with pyrimidine and pyridazine fragments. This work illustrates the utility of heterocyclic chemistries, including furan derivatives, in generating novel compounds with potential applications in medicine and agriculture (Aniskova et al., 2017).

Discovery of New Alkaloids from Fermentation Broths :Wang et al. (2013) identified new alkaloids from the fermentation broth of Armillaria mellea, showcasing the discovery of novel compounds with potential pharmacological properties. The research on these furan-containing compounds highlights the ongoing interest in natural products as sources of new drugs and bioactive molecules (Wang et al., 2013).

Inhibitory Compounds for p38 Kinase :Investigation into furans and pyrroles led to the identification of 3-pyridyl-2,5-diaryl-pyrroles as potent inhibitors of p38 kinase, with applications in reducing inflammation. This study by de Laszlo et al. (1998) highlights the therapeutic potential of furan derivatives in treating diseases with an inflammatory component (de Laszlo et al., 1998).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide an accurate assessment .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of preliminary studies. If it shows promise in a particular application, such as a potential drug, further studies would likely focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-5-oxo-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-13-16-11-19(14-22-12-16)18-9-10-26-15-18/h1-3,5-6,9-12,14-15H,4,7-8,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKRYYKPGYEDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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